2-Amino-2-(4-iodophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

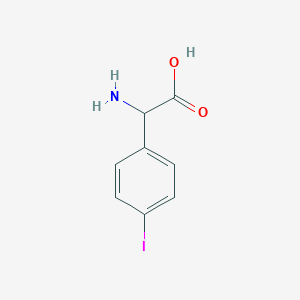

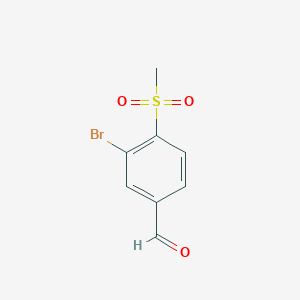

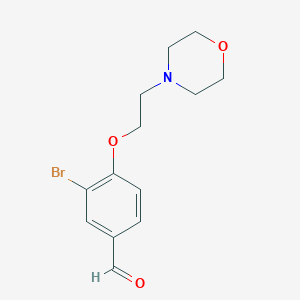

“2-Amino-2-(4-iodophenyl)acetic acid” is a chemical compound with the CAS Number: 299167-68-3 . It has a molecular weight of 277.06 and its IUPAC name is amino (4-iodophenyl)acetic acid .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H8INO2 . The InChI code is 1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) .

Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 204-205°C . The compound is stored at room temperature .

Scientific Research Applications

Analysis of Toxicity and Environmental Impact

A scientometric review highlighted the global trends in research on the toxicity and environmental impact of herbicides like 2,4-D, emphasizing the need for future studies to focus on molecular biology and gene expression in toxicology (Zuanazzi et al., 2020). This indicates a broader interest in the environmental fate and molecular effects of chemical compounds, which could be relevant to understanding the scientific applications of 2-Amino-2-(4-iodophenyl)acetic acid.

Advanced Oxidation Processes

Research on the degradation of acetaminophen by advanced oxidation processes provided insights into the kinetics, mechanisms, and by-products of chemical degradation, highlighting the use of chemical analysis and computational methods to understand the fate of chemical compounds in the environment (Qutob et al., 2022). This approach could be applied to study the degradation and environmental impact of this compound.

Peptide Studies and Spin Labeling

The use of spin label amino acids like TOAC in peptide studies was reviewed, discussing their application in analyzing peptide secondary structure and interactions with membranes through various spectroscopic techniques (Schreier et al., 2012). This highlights the potential of applying sophisticated analytical techniques to study the structure and function of amino acid derivatives, including this compound, in biological systems.

Biomedical Applications

A review on the therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis discussed its role in preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress (Kolb et al., 2015). This suggests that research into amino acids and their derivatives can significantly contribute to understanding and treating diseases related to protein folding and stress responses.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name |

2-amino-2-(4-iodophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUIEJDVWZHDTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921507 |

Source

|

| Record name | Amino(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114811-46-0 |

Source

|

| Record name | alpha-Amino-4-iodo-phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)